

Commercial availability and suppliers of 4-Bromo-7-methyl-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-7-methyl-1H-indole

Cat. No.: B1343714

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-7-methyl-1H-indole** for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.^{[1][2]} Its unique electronic properties and versatile substitution patterns have made it a "privileged structure" in drug design. This guide focuses on a specific, highly functionalized derivative: **4-Bromo-7-methyl-1H-indole**. The strategic placement of the bromo and methyl groups provides a powerful synthetic platform for accessing novel chemical space. This document serves as a comprehensive resource, consolidating information on commercial availability, synthetic applications, and mechanistic principles to empower researchers in their scientific endeavors.

Molecular Overview and Strategic Significance

4-Bromo-7-methyl-1H-indole (CAS No: 936092-87-4) is a heterocyclic aromatic compound. Its value in synthetic chemistry, particularly in drug discovery, stems from the orthogonal reactivity of its substituents:

- **The 4-Bromo Group:** This is the primary point of synthetic utility. The carbon-bromine bond is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[3] This allows for the controlled introduction of diverse aryl, alkyl, and amine fragments, which is fundamental for structure-activity relationship (SAR) studies.

- **The 7-Methyl Group:** This group serves two main purposes. First, it provides a steric and electronic anchor that can influence the molecule's binding affinity and selectivity for biological targets. Second, it blocks the C7 position, directing other electrophilic substitution reactions to different positions on the indole ring.
- **The Indole N-H:** The nitrogen atom can be deprotonated and subsequently alkylated or acylated, offering another site for molecular elaboration and modification of properties like solubility and metabolic stability.

This trifecta of functionalities makes **4-Bromo-7-methyl-1H-indole** an ideal starting material for building libraries of complex molecules for screening and lead optimization.

Commercial Sourcing and Supplier Evaluation

The reliable procurement of starting materials is a critical first step in any research campaign. **4-Bromo-7-methyl-1H-indole** is readily available from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only price but also purity, available quantities, and the quality of accompanying analytical documentation (e.g., Certificate of Analysis with NMR and LC-MS data).

Table 1: Commercial Suppliers of **4-Bromo-7-methyl-1H-indole**

Supplier	Catalog Number	Purity	Available Quantities
BLD Pharm	BD138379	97%	1g, 5g, 25g
Combi-Blocks	QC-7945	>97%	1g, 5g, 10g
A-ChemTek	A814675	>95%	1g, 5g
Toronto Research Chemicals	B689725	N/A	100mg, 250mg, 1g, 5g
Sigma-Aldrich (Merck)	791961	97%	1g, 5g

Expert Insight (Trustworthiness): For early-stage discovery and proof-of-concept work, a purity of >95% is often sufficient. However, for late-stage development, GMP synthesis, or when developing analytical standards, sourcing material with the highest possible purity and a comprehensive Certificate of Analysis is non-negotiable to ensure reproducibility and compliance. Always verify the CAS number (936092-87-4) when ordering to avoid confusion with isomers.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

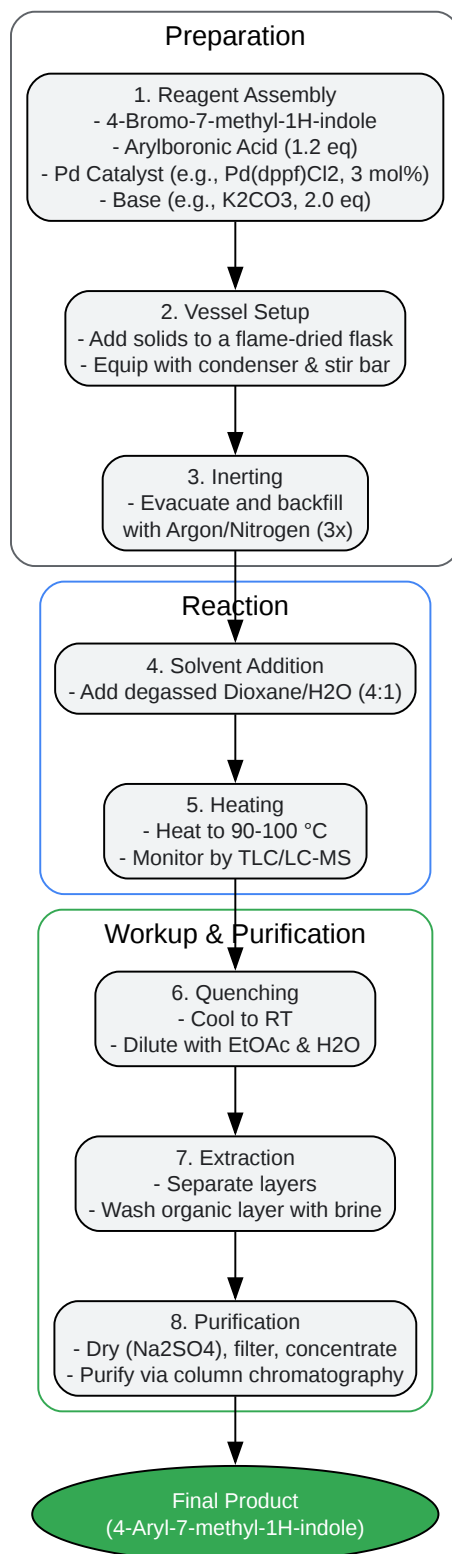
One of the most powerful and common applications of this molecule is the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond at the C4 position. The following protocol provides a robust, field-tested methodology.

Detailed Experimental Protocol

Objective: To synthesize a 4-aryl-7-methyl-1H-indole derivative via Suzuki-Miyaura coupling.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki-Miyaura Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

- **4-Bromo-7-methyl-1H-indole** (1.0 eq.)
- Arylboronic acid (1.2 eq.)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2) (0.03 eq.)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 eq.)
- 1,4-Dioxane, anhydrous & degassed
- Water, degassed
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add **4-Bromo-7-methyl-1H-indole**, the arylboronic acid, potassium carbonate, and the Pd(dppf)Cl_2 catalyst.
- Inerting: Seal the flask with a septum and place it under a high vacuum for 5 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.
 - Expertise & Causality: This step is critical. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Failure to establish and maintain an inert atmosphere is a common cause of low yields or failed reactions.
- Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe (a common solvent ratio is 4:1 to 5:1 dioxane:water).
 - Expertise & Causality: Degassing the solvents (by sparging with argon or through freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. Water is

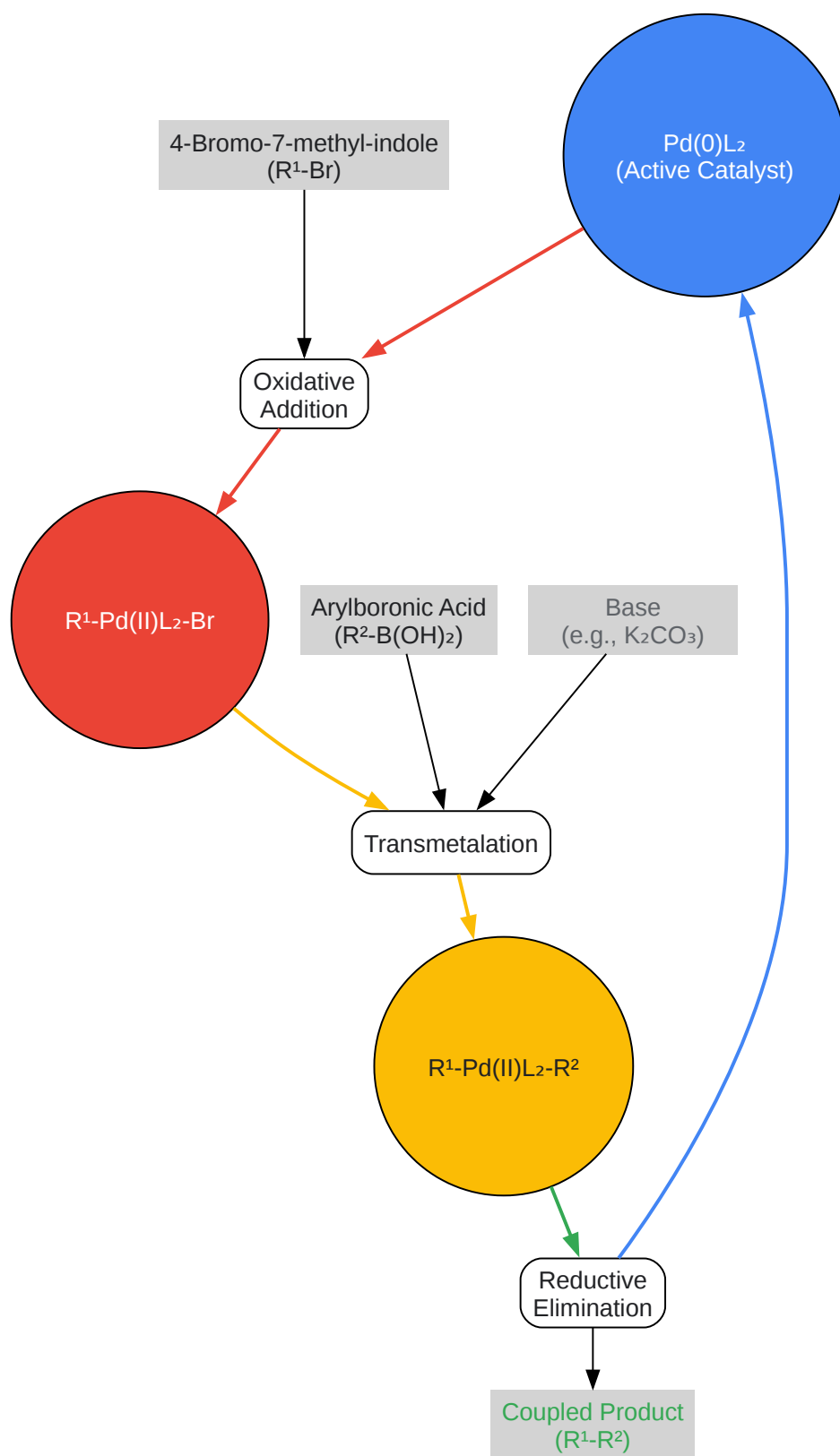
essential for the activity of the inorganic base.

- **Reaction:** Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
- **Monitoring:** Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material (**4-Bromo-7-methyl-1H-indole**) typically indicates completion (usually 2-16 hours).
 - **Self-Validating System:** Regular monitoring prevents over-running the reaction, which can lead to byproduct formation, and confirms that the reaction is proceeding as expected.
- **Workup:** Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 4-aryl-7-methyl-1H-indole product.

Mechanistic Underpinnings

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The Suzuki-Miyaura reaction proceeds via a well-established pathway involving a palladium catalyst.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction



[Click to download full resolution via product page](#)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole, forming a Pd(II) complex. This is often the rate-limiting step.
- **Transmetalation:** The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide and forming a new di-organopalladium(II) complex.
- **Reductive Elimination:** The two organic fragments (the indole and the aryl group) are expelled from the palladium center, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Safety and Handling

According to available safety data, indole derivatives should be handled with care.^{[4][5]}

Assume the compound is harmful if swallowed or comes into contact with skin. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

4-Bromo-7-methyl-1H-indole is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its commercial availability and well-defined reactivity, particularly in robust cross-coupling reactions, provide a reliable and efficient pathway to novel and complex molecular architectures. By understanding the practical protocols for its use and the mechanistic principles that govern its reactivity, researchers are well-equipped to leverage this versatile building block to its full potential, accelerating the development of the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.dk [fishersci.dk]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of 4-Bromo-7-methyl-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343714#commercial-availability-and-suppliers-of-4-bromo-7-methyl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com